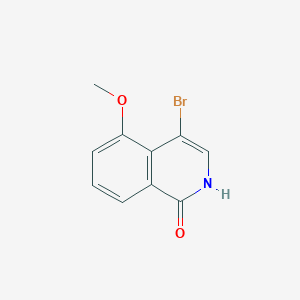

4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one

説明

“4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one” is a chemical compound with the CAS Number: 1207448-49-4 . It has a molecular weight of 254.08 and its IUPAC name is 4-bromo-5-methoxyisoquinolin-1-ol . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one” is 1S/C10H8BrNO2/c1-14-8-4-2-3-6-9 (8)7 (11)5-12-10 (6)13/h2-5H,1H3, (H,12,13) . This code provides a unique representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

The compound “4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one” has a molecular weight of 254.08 . It is a powder and is typically stored at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the sources I found.

科学的研究の応用

Synthesis and Chemical Properties:

- 4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one has been used in synthetic investigations in the field of curare alkaloids, leading to the formation of bis-dihydroisoquinoline compounds and isomeric tubocurarin iodides (Voronin, Tolkachev, Prokhorov, Chernova, & Preobrazhenskii, 1969).

- It has also been utilized in the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, proposing a bromonium ylide as a key intermediate (He, Shi, Cheng, Man, Yang, & Li, 2016).

Biological and Medicinal Research:

- In medicinal chemistry, it's been involved in the synthesis of 6-substituted 1H-quinolin-2-ones and 2-methoxy-quinolines, acting as inhibitors for steroid 5alpha reductases (Baston, Palusczak, & Hartmann, 2000).

- Additionally, it has been part of the synthesis of 4-alkyl-, 4-aryl- and 4-arylamino-5-aminoisoquinolin-1-ones, identifying new potential inhibitors for poly(ADP-ribose)polymerase-2 (PARP-2), a key target in cancer therapy (Sunderland et al., 2011).

Material Science and Organic Synthesis:

- The compound has been used in the stereochemical studies of tetrahydroisoquinolines, contributing to the understanding of stereochemistry in organic synthesis (Sugiura et al., 1997).

- It's also a part of the synthesis of bromophenols, brominated tetrahydroisoquinolines, and new isoquinolines, derived from natural sources like the red alga Rhodomela confervoides (Ma, Zhao, Wang, Li, Yang, Shi, Fan, & He, 2007).

Safety And Hazards

The compound “4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one” is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

特性

IUPAC Name |

4-bromo-5-methoxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-8-4-2-3-6-9(8)7(11)5-12-10(6)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGFDMAGOBHBJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CNC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-Fluorophenyl)propan-2-yl]acetamide](/img/structure/B1447527.png)

![2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one](/img/structure/B1447533.png)

![1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447534.png)

![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B1447543.png)

![1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447544.png)